In-Depth Technical Guide: The Mechanism of Action of SIS17
In-Depth Technical Guide: The Mechanism of Action of SIS17
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SIS17 is a potent and selective small-molecule inhibitor of histone deacetylase 11 (HDAC11), the sole member of the class IV HDAC family. Its primary mechanism of action is the inhibition of the defatty-acylase activity of HDAC11, leading to the hyperacetylation of cellular substrates. A key substrate identified is the mitochondrial enzyme Serine Hydroxymethyltransferase 2 (SHMT2). By preventing the demyristoylation of SHMT2, SIS17 modulates downstream signaling pathways, most notably the type I interferon (IFN) response. This targeted activity, coupled with a favorable selectivity profile against other HDAC isoforms, positions SIS17 as a valuable chemical probe for studying the biological functions of HDAC11 and as a potential therapeutic agent in oncology and immunology.
Core Mechanism of Action: Selective HDAC11 Inhibition
SIS17 exerts its biological effects through the direct inhibition of the enzymatic activity of HDAC11. It has been demonstrated to be a highly selective inhibitor, showing minimal activity against other HDAC classes.
Quantitative Inhibition Data
The inhibitory potency of SIS17 against HDAC11 has been quantified using various substrates. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | Substrate | IC50 (μM) | Reference |
| HDAC11 | Myristoyl-H3K9 peptide | 0.83 | [1] |
| HDAC11 | Myristoyl-SHMT2 peptide | 0.27 | [1] |
Selectivity Profile: SIS17 has been shown to be highly selective for HDAC11. At a concentration of 100 μM, SIS17 did not exhibit significant inhibition of HDAC1, HDAC8 (Class I), HDAC4 (Class IIa), or sirtuins SIRT1, SIRT2, SIRT3, and SIRT6 (Class III).[1] This high degree of selectivity minimizes off-target effects and makes SIS17 a precise tool for elucidating the specific roles of HDAC11.
Downstream Signaling Effects: Modulation of SHMT2 and Type I Interferon Pathway
The primary downstream effect of SIS17-mediated HDAC11 inhibition is the alteration of the post-translational modification of SHMT2.
Inhibition of SHMT2 Demyristoylation
HDAC11 functions as a defatty-acylase, specifically removing myristoyl groups from lysine (B10760008) residues of its substrates.[1] One of the key substrates of HDAC11 is SHMT2.[1] SIS17, by inhibiting HDAC11, prevents the demyristoylation of SHMT2, leading to an increase in its fatty-acylated state.[1]
Impact on Type I Interferon Signaling
The fatty-acylation status of SHMT2 is critical for its function in regulating the type I interferon (IFN) signaling pathway. Increased fatty acylation of SHMT2, as induced by SIS17, enhances the type I IFN response. The proposed mechanism involves the following steps:
-
Enhanced IFNAR1 Stability: Fatty-acylated SHMT2 is recruited to the type I interferon receptor subunit, IFNAR1. This interaction is thought to inhibit the ubiquitination and subsequent degradation of IFNAR1.
-
Increased STAT1 Phosphorylation: A more stable IFNAR1 leads to enhanced signaling upon interferon binding, resulting in increased phosphorylation of the signal transducer and activator of transcription 1 (STAT1).
-
Upregulation of Interferon-Stimulated Genes (ISGs): Phosphorylated STAT1 translocates to the nucleus and activates the transcription of a battery of interferon-stimulated genes (ISGs), which are crucial for antiviral and anti-proliferative responses.
Synergistic Antitumor Activity
Preliminary evidence suggests that SIS17 may have synergistic effects when combined with other anti-cancer agents. In a study, SIS17 exhibited synergistic cytotoxicity with the chemotherapeutic drug oxaliplatin (B1677828) in K562 human leukemia cells.[2] The underlying mechanism for this synergy is likely related to the ability of HDAC inhibitors to modulate chromatin structure and gene expression, potentially sensitizing cancer cells to DNA-damaging agents like oxaliplatin.
Experimental Protocols
In Vitro HDAC11 Inhibition Assay (HPLC-based)
This protocol is adapted from the methods described in the primary literature for determining the IC50 of SIS17 against HDAC11.[1]
Materials:
-
Recombinant human HDAC11
-
Myristoyl-H3K9 peptide substrate
-
SIS17
-
Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile/water)
-
HPLC system with a C18 column
Procedure:
-
Prepare serial dilutions of SIS17 in the assay buffer.
-
In a microplate, add recombinant HDAC11 to the assay buffer.
-
Add the diluted SIS17 or vehicle control to the wells containing HDAC11 and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the myristoyl-H3K9 peptide substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding the quenching solution.
-
Analyze the samples by HPLC to separate the deacetylated product from the substrate.
-
Quantify the peak areas to determine the extent of enzymatic activity.
-
Calculate the percentage of inhibition for each SIS17 concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based SHMT2 Fatty Acylation Assay
This protocol outlines the general steps to assess the effect of SIS17 on the fatty acylation of endogenous SHMT2 in cells.[1]
Materials:
-
MCF7 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
SIS17
-
Alkyne-tagged palmitic acid analog (e.g., Alk14)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and Western blotting reagents
-
Anti-SHMT2 antibody
Procedure:
-
Culture MCF7 cells to the desired confluency.
-
Treat the cells with varying concentrations of SIS17 or vehicle control for a specified duration.
-
During the last few hours of treatment, add the alkyne-tagged palmitic acid analog to the culture medium to allow for metabolic labeling of acylated proteins.
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Perform a click chemistry reaction on the cell lysates by adding biotin-azide and the catalyst mixture to conjugate biotin (B1667282) to the alkyne-labeled acylated proteins.
-
Incubate the lysates with streptavidin-agarose beads to pull down the biotinylated (i.e., acylated) proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using an anti-SHMT2 antibody to detect the amount of acylated SHMT2.
-
Quantify the band intensities to determine the relative change in SHMT2 acylation upon SIS17 treatment.
Preclinical Outlook and Future Directions
While SIS17 has proven to be a valuable research tool, its development as a clinical candidate is still in the early stages. A notable challenge for many HDAC11 inhibitors has been achieving favorable pharmacokinetic properties.[3] Further preclinical studies are warranted to evaluate the in vivo efficacy, toxicity, and pharmacokinetic/pharmacodynamic profile of SIS17 in relevant animal models of cancer and inflammatory diseases. The synergistic potential of SIS17 with existing therapies, particularly immune checkpoint inhibitors and DNA-damaging agents, represents a promising avenue for future investigation. The continued exploration of the downstream consequences of selective HDAC11 inhibition will undoubtedly uncover new therapeutic opportunities.
